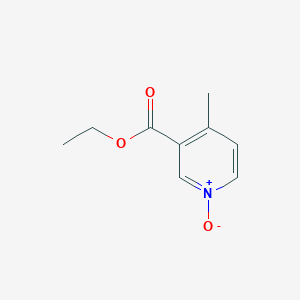

Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate

Description

Properties

CAS No. |

6344-79-2 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)8-6-10(12)5-4-7(8)2/h4-6H,3H2,1-2H3 |

InChI Key |

IDDYYPQXSZIAKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C[N+](=C1)[O-])C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate typically involves two major steps:

- Esterification of the corresponding pyridine-3-carboxylic acid derivative to form the ethyl ester.

- Oxidation of the pyridine nitrogen to yield the N-oxide (pyridinium-1-oxide) form.

Synthesis of Ethyl 4-methylpyridine-3-carboxylate (Precursor)

The starting material is often 4-methylpyridine-3-carboxylic acid, which undergoes esterification with ethyl chloroformate or via Fischer esterification using ethanol under acidic conditions.

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| Esterification | 4-methylpyridine-3-carboxylic acid, ethyl chloroformate, triethylamine | Reflux in dichloromethane or similar solvent | Base scavenges HCl formed |

| Alternative esterification | 4-methylpyridine-3-carboxylic acid, ethanol, acid catalyst (e.g., sulfuric acid) | Reflux under reflux condenser | Fischer esterification method |

The reaction mixture is then purified by recrystallization or column chromatography to isolate the ethyl ester intermediate.

Oxidation to Pyridine N-oxide

The key transformation to the N-oxide involves oxidation of the pyridine nitrogen. Common oxidizing agents include:

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| m-Chloroperbenzoic acid | Dichloromethane | 0–25 °C | 2–6 hours | 70–85 | Mild conditions, high selectivity |

| Hydrogen peroxide | Acetic acid or methanol | Room temp or reflux | 4–12 hours | 60–80 | Requires careful control to avoid over-oxidation |

The oxidation step converts the pyridine nitrogen into the N-oxide, generating Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate.

Alternative One-Pot Methods

Some modern synthetic approaches employ one-pot procedures where esterification and oxidation are combined sequentially without isolation of intermediates, improving efficiency and reducing purification steps. These methods often use controlled addition of oxidants after esterification completion.

Analytical Data and Characterization

The product is typically characterized by:

| Technique | Expected Data |

|---|---|

| Nuclear Magnetic Resonance (NMR) | ^1H NMR shows signals for ethyl ester (triplet and quartet), methyl group on pyridine, and aromatic protons; ^13C NMR confirms ester carbonyl and aromatic carbons |

| Infrared Spectroscopy (IR) | Ester carbonyl stretch near 1735 cm⁻¹, N-oxide characteristic bands around 1250–1300 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak consistent with C9H11NO3 (molecular weight ~181 g/mol) |

| Elemental Analysis | Carbon, hydrogen, nitrogen percentages consistent with theoretical values |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Esterification | 4-methylpyridine-3-carboxylic acid + ethyl chloroformate + base, reflux in DCM | High yield, straightforward | Use of chlorinated solvents |

| Oxidation | m-Chloroperbenzoic acid, DCM, 0–25 °C | Mild, selective oxidation | Requires careful handling of m-CPBA |

| Alternative oxidation | Hydrogen peroxide in acetic acid or methanol | Economical, environmentally friendly | Longer reaction times, moderate yields |

| One-pot synthesis | Sequential esterification and oxidation in one reactor | Time-saving, less purification | Requires optimization for scale-up |

Research Findings and Applications

- The N-oxide functionality increases the polarity and alters the electronic properties of the pyridine ring, facilitating further functionalization in synthetic routes.

- Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate serves as an intermediate for the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.

- The compound's preparation methods have been optimized for scalability in pharmaceutical research, with continuous flow reactors being explored for industrial production to enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyridine derivatives.

Scientific Research Applications

Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The most structurally analogous compound identified is Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate (CAS: 96507-72-1) . Key structural differences include:

- Substituents : The target compound has a methyl group (position 4) and N-oxide , whereas the analog features a chloro group (position 4) and formyl group (position 3).

- Ring Saturation : The analog is partially saturated (5,6-dihydro-2H-pyridine), while the target compound retains aromaticity.

- Functional Groups : Both share an ethyl carboxylate ester, but the N-oxide in the target compound introduces zwitterionic character, absent in the neutral analog.

Table 1: Structural Comparison

| Property | Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate | Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate |

|---|---|---|

| Substituents (positions) | 4-methyl, 1-N-oxide, 3-COOEt | 4-chloro, 3-formyl, 1-COOEt |

| Ring Saturation | Aromatic | Partially saturated (5,6-dihydro) |

| Charge | Zwitterionic (N-oxide) | Neutral |

| Molecular Formula | C₉H₁₁NO₄ | C₉H₁₂ClNO₃ |

Electronic and Reactivity Profiles

- N-Oxide Influence : The N-oxide group in the target compound enhances polarity and hydrogen-bonding capacity compared to the neutral analog. This may increase solubility in polar solvents and alter biological activity .

- Electrophilic Reactivity : The formyl group in the analog (position 3) renders it more reactive toward nucleophiles (e.g., in Schiff base formation), while the methyl group in the target compound likely directs reactivity toward electrophilic substitution or oxidation pathways.

- Chloro vs. Methyl Substituents : The electron-withdrawing chloro group in the analog deactivates the pyridine ring toward electrophilic attack, whereas the electron-donating methyl group in the target compound may activate specific positions for functionalization.

Crystallographic and Conformational Analysis

Crystallographic studies on similar compounds often employ programs like SHELXL for refinement and ORTEP-3 for visualization . For example:

- Pyridine N-oxide derivatives typically exhibit planar ring systems with slight puckering influenced by substituents. The Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase $ \phi $) could quantify deviations from planarity .

- The dihydro-pyridine analog’s partial saturation may lead to non-planar conformations, as seen in similar cyclic systems analyzed via torsion-angle-based models .

Biological Activity

Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₉N₁O₃

- Molecular Weight : 179.17 g/mol

- Structure : The compound features a pyridine ring with a carboxylate group and an ethyl ester, which contributes to its solubility and biological interactions.

Pharmacological Effects

Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate exhibits several biological activities:

- Nitric Oxide Production : The compound is known to produce nitric oxide (NO), a critical messenger molecule involved in various physiological processes, including vasodilation and immune response modulation .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory responses, enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .

The biological effects of Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate can be attributed to its interaction with various biological pathways:

- Nitric Oxide Synthase (NOS) Activation : The compound influences the activity of nitric oxide synthase (NOS), particularly NOS3, which plays a role in producing NO from L-arginine .

- Cytokine Regulation : It enhances the expression of cytokines involved in inflammatory processes, suggesting a role in immune modulation .

Antimicrobial Activity

A study evaluated the antimicrobial effects of Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate against various bacterial strains. Results indicated that the compound exhibited significant inhibitory activity against Gram-positive bacteria, with minimal effects on Gram-negative strains. This suggests a selective mechanism that may be linked to the structural characteristics of the compound.

Anti-inflammatory Effects

In another study involving macrophage cell lines, Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate was shown to significantly reduce levels of inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This effect was associated with enhanced NO production and modulation of signaling pathways related to inflammation.

Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 4-methyl-1-oxidopyridin-1-ium-3-carboxylate, and how is purity validated?

- Synthesis : The compound can be synthesized via esterification or coupling reactions. For example, analogous pyridinium derivatives are prepared by reacting carboxylate precursors with acyl chlorides under reflux conditions in ethanol (e.g., Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate synthesis via coupling reactions ).

- Purity Validation : Analytical techniques include ESI-MS for molecular ion confirmation and HPLC for purity assessment (>95% purity is typical). NMR (¹H/¹³C) resolves structural integrity, as demonstrated for related compounds (e.g., Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate in DMSO-d₆ ).

Q. How is the crystal structure of this compound determined, and what software tools are essential?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is standard. For example, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate structures were solved using SHELX programs for refinement, with hydrogen bonding parameters analyzed via ORTEP-III for visualization .

- Software : SHELXL (for refinement) and Mercury CSD (for void analysis and packing pattern visualization) are critical .

Q. What spectroscopic techniques are used to characterize intermolecular interactions?

- Hydrogen Bonding : Bifurcated hydrogen bonds (e.g., NH⋯O=C interactions) are quantified using SC-XRD data. Parameters like bond length (1.96–2.15 Å) and angles (134.9–139.6°) are tabulated .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O) and pyridinium N-O groups confirm electronic environments .

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data be resolved?

- Data Reconciliation : Compare DFT-optimized geometries (e.g., Gaussian calculations) with SC-XRD results. Discrepancies in dihedral angles (e.g., 2.3° deviation between pyridinium and ester moieties) may arise from crystal packing forces, necessitating Hirshfeld surface analysis to quantify intermolecular contributions .

- Refinement Protocols : Use SHELXL’s restraints for thermal parameters and occupancy refinement in disordered regions .

Q. What strategies are employed to analyze ring puckering in the pyridinium moiety?

- Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planarity. For five-membered rings, phase angles (φ) and amplitudes (q) are derived from atomic displacements relative to a mean plane .

- Software Implementation : Mercury CSD’s conformational analysis tools compare puckering modes across similar structures in the Cambridge Structural Database .

Q. How are pharmacological properties of this compound investigated in preclinical studies?

- In Vitro Assays : Screen for antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays, as done for structurally related 4-oxo-1,4-dihydropyridine derivatives .

- Metabolic Stability : Use LC-MS to track degradation in liver microsomes, referencing protocols for ethyl pyrrole-carboxylate analogs .

Methodological Tables

Table 1 : Hydrogen Bond Parameters for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (from )

| Interaction Type | D-H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D-H-A (°) |

|---|---|---|---|---|---|

| NH⋯O=C (ring) | N1-H1⋯O1 | 0.86 | 1.96 | 2.690 | 134.9 |

| NH⋯O=C (ester) | N1-H1⋯O2 | 0.86 | 2.15 | 2.843 | 139.6 |

Table 2 : Synthesis Yields for Analogous Pyridinium Derivatives (from )

| Compound | Yield (%) | Key Reaction Step |

|---|---|---|

| Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl | 45 | Acyl chloride coupling in ethanol |

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | N/A | Serendipitous crystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.